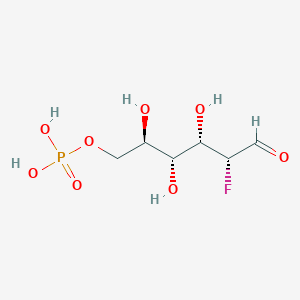
Nitrone, alpha-(m-nitrophenyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrone, alpha-(m-nitrophenyl)-N-phenyl- is a type of nitrone that has been widely used in scientific research. Nitrone is a versatile compound that has many applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, involves the trapping of free radicals by forming a stable adduct. The nitronyl group of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, reacts with the unpaired electron of the free radical, forming a nitroxide radical. This nitroxide radical is stable and can be detected using various analytical techniques, such as electron paramagnetic resonance (EPR) spectroscopy. The mechanism of action of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, makes it an effective spin trap for the detection of free radicals in biological systems.
Biochemical and Physiological Effects
Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells against oxidative stress. Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has also been shown to have anti-inflammatory properties, which can reduce inflammation in various biological systems. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been shown to have neuroprotective properties, which can protect neurons against oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in lab experiments include its high sensitivity and specificity for detecting free radicals. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, is relatively easy to synthesize and can be easily scaled up for large-scale production. The limitations of using nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in lab experiments include its potential toxicity and the need for specialized equipment, such as an EPR spectrometer, for detection.
Future Directions
There are many potential future directions for the research and development of nitrone, alpha-(m-nitrophenyl)-N-phenyl-. One potential direction is the synthesis of novel nitrone derivatives with improved properties, such as increased sensitivity and selectivity for detecting free radicals. Another potential direction is the development of new applications for nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in the field of medicinal chemistry, such as the treatment of neurodegenerative diseases. Additionally, the use of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in the field of organic electronics is an area of active research, with potential applications in the development of new electronic devices.
Conclusion
In conclusion, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, is a versatile compound with many applications in various fields of scientific research. Its unique chemical properties make it an effective spin trap for the detection of free radicals in biological systems. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. While there are limitations to using nitrone, alpha-(m-nitrophenyl)-N-phenyl-, in lab experiments, its potential future directions make it an exciting area of research for the development of new applications in various fields.
Synthesis Methods
The synthesis of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, involves the reaction of m-nitrobenzaldehyde and phenylhydroxylamine in the presence of a catalyst, such as acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents, such as chloroform and ether. The synthesis method of nitrone, alpha-(m-nitrophenyl)-N-phenyl-, is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been extensively used in scientific research due to its unique chemical properties. It has been used as a spin trap for the detection of free radicals in biological systems. Nitrone, alpha-(m-nitrophenyl)-N-phenyl-, can also be used as a precursor for the synthesis of other nitrone derivatives, which have various applications in medicinal chemistry. Additionally, nitrone, alpha-(m-nitrophenyl)-N-phenyl-, has been used as a reagent for the synthesis of heterocyclic compounds, which have potential applications in the field of organic electronics.
properties
CAS RN |
19865-57-7 |
|---|---|
Product Name |
Nitrone, alpha-(m-nitrophenyl)-N-phenyl- |
Molecular Formula |
C11H18ClNS |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10N2O3/c16-14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)15(17)18/h1-10H/b14-10- |
InChI Key |
MVRJCWHZAFUMPZ-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC(=CC=C2)[N+](=O)[O-])/[O-] |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



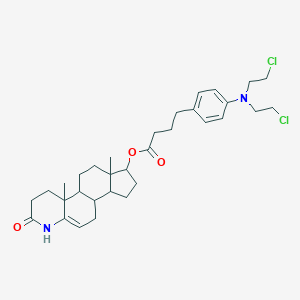
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)

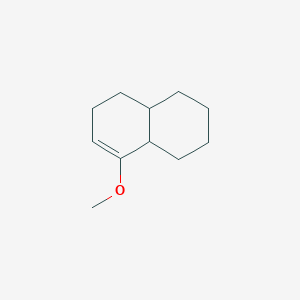

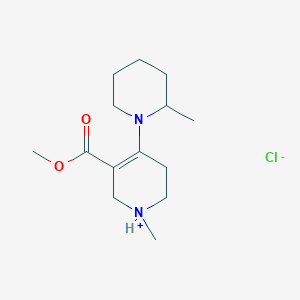
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)

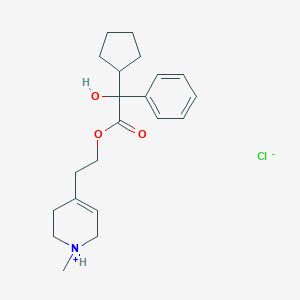
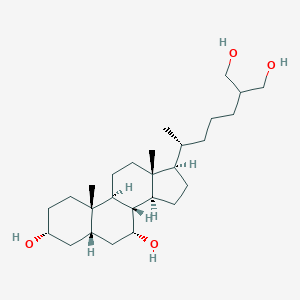

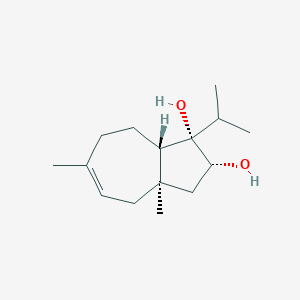
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
